
(3-Nitrophenyl)urea
Descripción general
Descripción
“(3-Nitrophenyl)urea” is a chemical compound with the linear formula C7H7N3O3 . It contains a total of 20 bonds, including 13 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 urea derivative, and 1 nitro group (aromatic) .
Synthesis Analysis
The synthesis of N-substituted ureas, such as “(3-Nitrophenyl)urea”, can be achieved by a practically simple, catalyst-free, and scalable method. This involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . The most common method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia .Molecular Structure Analysis
“(3-Nitrophenyl)urea” has a molecular weight of 181.152 . It contains a total of 20 atoms, including 7 Hydrogen atoms, 7 Carbon atoms, 3 Nitrogen atoms, and 3 Oxygen atoms .Chemical Reactions Analysis
“(3-Nitrophenyl)urea” can participate in various chemical reactions. For instance, it can bind halides and oxoanions, showing a specific order of fluoride > chloride > bromide > iodide for halides, and dihydrogen phosphate > hydrogen sulfate > nitrate > perchlorate for oxoanions .Physical And Chemical Properties Analysis
“(3-Nitrophenyl)urea” has a molecular weight of 181.152 . It contains a total of 20 bonds, including 13 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 urea derivative, and 1 nitro group (aromatic) .Aplicaciones Científicas De Investigación
- Herbicide Activity : (3-Nitrophenyl)urea derivatives exhibit herbicidal properties. Researchers explore their potential as selective herbicides to control specific weed species without harming crops .
- Soil Enzyme Activity : Researchers explore the impact of (3-Nitrophenyl)urea on soil enzyme activity. Enzymes involved in nutrient cycling, such as ß-glucosidase and acid-phosphomonoesterase, are of interest .
Agrochemicals and Plant Growth Regulation
Environmental Chemistry and Soil Health
Mecanismo De Acción
Target of Action
Urea derivatives are known to have a wide spectrum of biological activities . They can interact with various biological targets, but the specific targets can vary greatly depending on the exact structure of the urea derivative.
Mode of Action
The mode of action of urea derivatives can also vary widely. Some urea derivatives have been found to have antimicrobial activity, suggesting they interact with targets in bacteria to inhibit their growth .
Biochemical Pathways
Urea itself is a key component of the urea cycle, a biochemical pathway in the liver that converts ammonia into urea for excretion . .
Safety and Hazards
Direcciones Futuras
The future directions for “(3-Nitrophenyl)urea” could involve the development of more resource-efficient and environmentally friendly synthetic processes for its manufacturing . Additionally, research could focus on developing new drugs that act through structural changes to solve the problem of bacterial drug resistance .
Propiedades
IUPAC Name |
(3-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c8-7(11)9-5-2-1-3-6(4-5)10(12)13/h1-4H,(H3,8,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIRARUHMZIJCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392140 | |
| Record name | (3-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13142-61-5 | |
| Record name | N-(3-Nitrophenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13142-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (3-nitrophenyl)urea function as a ditopic receptor?
A: (3-Nitrophenyl)urea can act as a building block for ditopic receptors, which bind to both a metal cation and an anion simultaneously. This is achieved through the incorporation of a metal-binding site, such as a macrocyclic cyclen unit, and the urea moiety itself, which participates in anion binding through hydrogen bonding. For instance, receptor L3, featuring a cyclen unit and a (3-nitrophenyl)urea group, demonstrated cooperative binding with copper(II) and sulfate anions. [] The X-ray crystal structure revealed the sulfate anion interacting with both the copper ion and the urea group through hydrogen bonding. []
Q2: Are there any structure-activity relationships established for (3-nitrophenyl)urea derivatives in specific applications?
A: Research on N-phenyl-N'-(nitrophenyl)urea derivatives for promoting cell division in radish cotyledons has revealed some structure-activity relationships. [] Specifically, the position of the nitro group on the phenyl ring significantly influences the bioactivity. The study found that the meta-nitro substituted derivative, N-phenyl-N'-(3-nitrophenyl)urea, exhibited the highest activity, followed by the para- and ortho- isomers. [] This suggests that the electronic effects and potential for intermolecular interactions imparted by the nitro group's position play a role in the observed biological activity.
Q3: What analytical techniques are commonly employed to characterize (3-nitrophenyl)urea and its derivatives?
A: Characterization of (3-nitrophenyl)urea and its derivatives often involves a combination of spectroscopic techniques. NMR spectroscopy, including 1H, 13C, and 19F NMR, is particularly useful for determining the structure and studying electronic effects within the molecule. [] Additionally, infrared (IR) spectroscopy helps identify characteristic functional groups like the urea carbonyl and nitro groups. [] For studying metal complexes, X-ray crystallography provides valuable insights into the coordination geometry and intermolecular interactions involving the (3-nitrophenyl)urea ligand. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

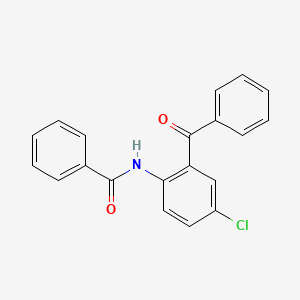
![N-[(Oxan-2-yl)methyl]ethanamine](/img/structure/B3023306.png)
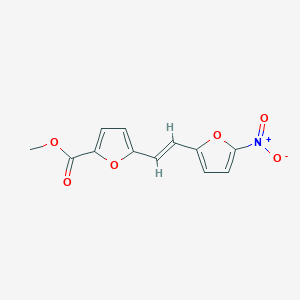
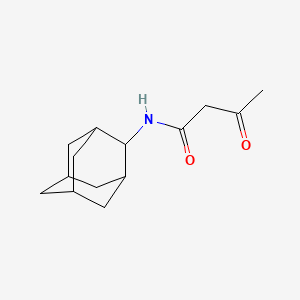
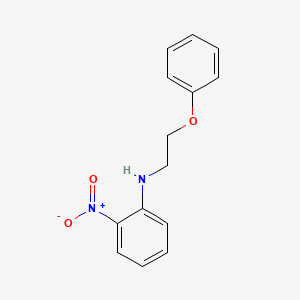
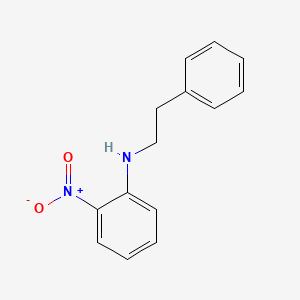
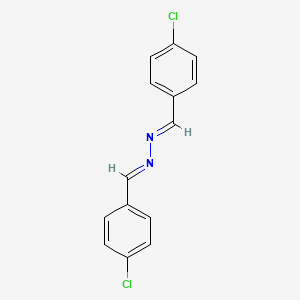
![N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]ethanamine dihydrochloride](/img/structure/B3023313.png)
![N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]propan-2-amine dihydrochloride](/img/structure/B3023314.png)
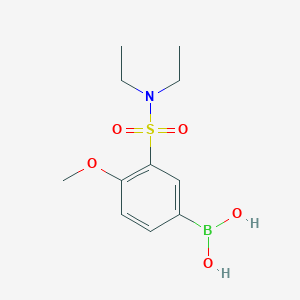
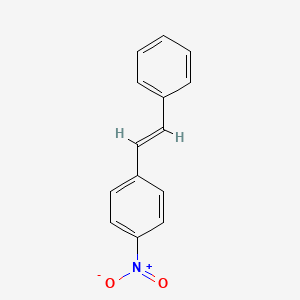


![N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride](/img/structure/B3023326.png)